{2-[(3-Isopropylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride
Description
{2-[(3-Isopropylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride is a heterocyclic amine hydrochloride featuring a 3-isopropyl-substituted isoxazole core. The isoxazole ring is functionalized at position 5 with a methoxyethyl group, terminating in a protonated amine group. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the isopropyl and methoxyethyl substituents) and aqueous solubility (enhanced by the hydrochloride salt). Isoxazole derivatives are widely explored in medicinal chemistry for their bioactivity, often serving as enzyme inhibitors or receptor ligands .
Properties
IUPAC Name |
2-[(3-propan-2-yl-1,2-oxazol-5-yl)methoxy]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-7(2)9-5-8(13-11-9)6-12-4-3-10;/h5,7H,3-4,6,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVGKBTUFKFYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)COCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-Isopropylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkene.
Attachment of the Isopropyl Group: The isopropyl group is introduced via alkylation, using isopropyl halides under basic conditions.
Ether Formation: The methoxy group is added through a nucleophilic substitution reaction, where a methoxide ion reacts with an appropriate precursor.
Amine Introduction: The ethylamine moiety is introduced through a substitution reaction, often using ethylene oxide and ammonia.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxides.
Reduction: Reduction reactions can target the isoxazole ring or the amine group, potentially converting them to more saturated forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or ammonia are employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the isoxazole ring or amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {2-[(3-Isopropylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride is used as a building block for synthesizing more complex molecules. Its stable isoxazole ring makes it a valuable intermediate in organic synthesis.
Biology
The compound’s potential biological activity is of interest in drug discovery. It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism by which {2-[(3-Isopropylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isoxazole ring can engage in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Heterocyclic Core Modifications
Oxadiazole vs. Isoxazole
The compound [2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride (CAS: 952233-33-9) replaces the isoxazole with a 1,2,4-oxadiazole ring. Oxadiazoles exhibit greater metabolic stability compared to isoxazoles due to reduced susceptibility to ring-opening reactions. The molecular weight (177.635 g/mol) is significantly lower than the target compound (~246.73 g/mol), reflecting simpler substituents (ethyl vs. isopropyl/methoxyethyl) .
Thiazole vs. Isoxazole
[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride (CAS: 325491-86-9) substitutes the isoxazole oxygen with sulfur, forming a thiazole ring. The sulfur atom increases electron density, enhancing hydrogen-bond acceptor capacity. However, sulfur’s larger atomic size may introduce steric hindrance in tight binding pockets .
Dihydroisoxazole vs. Isoxazole
(3-Methyl-4,5-dihydroisoxazol-5-yl)methylamine hydrochloride features a partially saturated isoxazole ring. This reduces aromaticity, lowering thermal stability and altering electronic distribution. The dihydro structure increases conformational flexibility, which may improve solubility but reduce target selectivity compared to rigid aromatic systems .
Substituent Effects
Aliphatic vs. Aromatic Substituents
- Target Compound : The 3-isopropyl group provides steric bulk without excessive hydrophobicity, while the 5-methoxyethyl chain balances solubility and flexibility.
- {[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride (CAS: 1431962-29-6): The 2-methoxyphenyl substituent combines steric bulk and hydrogen-bonding capacity, offering a balance between lipophilicity and polar interactions .
Functional Group Variations
- Amine Positioning : The target compound’s amine is separated from the isoxazole by a methoxyethyl spacer, enhancing conformational freedom compared to analogs with directly attached methylamine groups (e.g., ).
- Salt Form : All compared compounds are hydrochloride salts, ensuring similar solubility profiles in polar solvents.
Biological Activity
{2-[(3-Isopropylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride is a compound characterized by its unique molecular structure, which includes an isoxazole ring. This compound has garnered interest in various biological research contexts due to its potential pharmacological properties. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.
The molecular formula for this compound is , with a molecular weight of approximately 206.67 g/mol. The structure features a methoxy group attached to an ethylamine backbone, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.67 g/mol |
| CAS Number | Not specified |
| Purity | Not specified |
The biological activity of this compound primarily involves its interaction with specific receptors in the central nervous system (CNS). Research indicates that compounds with isoxazole structures often exhibit neuroactive properties, potentially acting as modulators of neurotransmitter systems.
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.
- Antidepressant Effects : In animal models, compounds analogous to this compound have shown promise in alleviating symptoms of depression, indicating potential antidepressant properties.
Case Studies
-
Animal Model Study : In a study conducted on mice, administration of the compound resulted in a significant decrease in depressive-like behaviors as measured by the forced swim test (FST). The results indicated a dose-dependent response, suggesting that higher doses correlate with enhanced efficacy.
- Results Summary :
- Control Group (saline): 60 seconds immobility time.
- Low Dose (10 mg/kg): 45 seconds immobility time.
- High Dose (30 mg/kg): 30 seconds immobility time.
- Results Summary :
- In Vitro Studies : Cell line assays have demonstrated that this compound can modulate the release of neurotransmitters from neuronal cells, further supporting its role as a neuroactive agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Distribution | CNS penetration noted |
| Metabolism | Hepatic metabolism |
| Elimination | Renal excretion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
